molecular formula C23H23NO3 B2723201 1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone CAS No. 882748-80-3

1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone

Cat. No.: B2723201
CAS No.: 882748-80-3
M. Wt: 361.441
InChI Key: GCUYVKLQECQTRT-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone is an organic compound that features a biphenyl group and a dimethoxyaniline moiety connected by a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the nucleophilic substitution of haloalkanes with amines, which can be used to introduce the dimethoxyaniline moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The choice of reagents and reaction conditions can be tailored to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and dimethoxyaniline groups can engage in various binding interactions, influencing the activity of target proteins and pathways . The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone is unique due to its specific combination of biphenyl and dimethoxyaniline groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-26-20-12-13-21(23(16-20)27-2)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16,24H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYVKLQECQTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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